Aqueous Two-Phase Cyclization: 71% Yield to Formylcyclopropane with Industrial Scalability Versus Solid-Phase Limitations
In the BASF AG patent process (JPH01319451A / US 5053550), 4-chlorobutanal undergoes cyclization in a liquid two-phase system (aqueous NaOH / organic phase such as tetralin) at 50-150°C to yield formylcyclopropane—a critical synthon for crop protection agents including insecticides, fungicides, and growth regulators [1]. The patent explicitly documents a 71% yield under optimized phase-transfer catalysis conditions [2]. This aqueous two-phase methodology represents a demonstrable advancement over the earlier solid/liquid phase-transfer catalysis approach using solid NaOH, which, while effective at the laboratory scale, proved unsuitable for industrial scale-up due to chromium waste disposal burdens from the preceding pyridinium chlorochromate oxidation step and the technical complexity of solid-phase transfer operations [1]. The improved process avoids the Cannizzaro disproportionation of formylcyclopropane to hydroxymethylcyclopropane and cyclopropanecarboxylic acid that historically plagued aqueous base cyclizations [1].
| Evidence Dimension | Cyclization yield to formylcyclopropane |
|---|---|
| Target Compound Data | 71% yield |
| Comparator Or Baseline | Khusid (1987) solid/liquid phase-transfer process: yield not explicitly quantified for industrial scale; cited as 'good yields on laboratory scale but unsuitable for scaling up' |
| Quantified Difference | 71% absolute yield achieved with industrially feasible aqueous two-phase methodology |
| Conditions | Liquid two-phase system (aqueous NaOH / tetralin), 50-150°C, continuous removal of product via azeotropic distillation |
Why This Matters
Procurement decisions for large-volume agrochemical intermediate synthesis should prioritize this process-enabled yield advantage, as the 71% cyclization efficiency combined with industrial scalability directly reduces cost-per-kilogram of downstream cyclopropane-containing active ingredients.
- [1] Kiyuukenheenner, T., & Geetsu, N. (1989). Production of Formylcyclopropane. BASF AG. Japanese Patent JPH01319451A / US Patent 5053550. View Source
- [2] MolAid. (n.d.). 4-Chlorobutanal Reaction Information: Cyclization to Formylcyclopropane (71% yield). View Source
